molecular formula C14H13F3N2O2 B8044807 Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate

Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate

Cat. No.: B8044807
M. Wt: 298.26 g/mol
InChI Key: OOYNVPZMHLKCOB-UHFFFAOYSA-N
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Description

Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate is a chemical compound characterized by its complex molecular structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable due to its ability to enhance the stability and bioactivity of pharmaceuticals.

Biology: The biological applications of this compound include its use as a modulator of various biological targets. Its unique structure allows it to interact with enzymes and receptors, making it useful in drug discovery and development.

Medicine: In medicine, Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate has potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased resistance to degradation and improved efficacy.

Mechanism of Action

The mechanism by which Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate stands out due to its specific structural features, such as the presence of the trifluoromethyl group and the methyl group on the pyrazole ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

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Properties

IUPAC Name

methyl 2-[5-methyl-3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-9-6-12(18-19(9)8-13(20)21-2)10-4-3-5-11(7-10)14(15,16)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYNVPZMHLKCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)OC)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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